ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class of heterocyclic molecules, characterized by a fused thiophene and pyridazine ring system. Key structural features include:
- Position 3: A 4-fluorophenyl group, contributing electron-withdrawing effects and enhancing metabolic stability.
- Position 4: A ketone (oxo) group, critical for hydrogen bonding and structural rigidity.
- Position 1: An ethyl carboxylate ester, influencing solubility and bioavailability.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4S/c1-2-31-23(30)20-17-13-32-21(25-18(28)12-14-6-4-3-5-7-14)19(17)22(29)27(26-20)16-10-8-15(24)9-11-16/h3-11,13H,2,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAQJGABCRXNNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediate Synthesis
The pyridazine backbone is typically derived from ethyl 3-oxohexanoate 1 and cyanoacetamides 2a–d . Under neat conditions, these reagents undergo cyclocondensation to form pyridine-3-carbonitriles 4 (Scheme 1). Microwave irradiation (100 W, 1–4 min) or ultrasound (40°C, 2–10 min) accelerates this step, achieving yields of 85–92%.
Table 1: Comparative Yields for Pyridine-3-Carbonitrile Synthesis
| Method | Time | Yield (%) |
|---|---|---|
| Conventional | 5–7 h | 68–72 |
| Microwave | 1–4 min | 85–90 |
| Ultrasound | 2–10 min | 88–92 |
Functionalization to 5-Arylhydrazonopyridines
Intermediate 4 reacts with arylhydrazines to form 5-arylhydrazonopyridine-3-carbonitriles 5 , which serve as precursors for thienoazine formation. This step requires acetic acid catalysis under reflux, yielding 78–84%.
Thieno[3,4-d]Pyridazine Annulation
Cyclocondensation with Sulfur Sources
The thiophene ring is introduced via cyclocondensation of 5 with elemental sulfur or Lawesson’s reagent. Ultrasound-assisted reactions (40°C, 30–45 min) produce thieno[3,4-d]pyridazinones 8a,b in 89–94% yield, outperforming thermal methods (12 h, 72–75%).
Mechanistic Insight : The reaction proceeds through a radical-mediated pathway, where sulfur generates thiyl radicals that abstract hydrogen from the pyridazine intermediate, facilitating cyclization.
Introduction of 4-Fluorophenyl and Phenylacetamido Groups
Nucleophilic Aromatic Substitution
The 4-fluorophenyl group is introduced at position 3 via nucleophilic substitution using 4-fluorophenylmagnesium bromide. This step requires anhydrous THF at −78°C, yielding 82–86%.
Amidation at Position 5
Reaction of the intermediate with 2-phenylacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) affords the phenylacetamido derivative. Catalyst-free conditions at 25°C yield 90–93%.
Optimization via Green Chemistry
Solvent-Free Microwave Synthesis
A one-pot protocol combining pyridazine formation, thiophene annulation, and functionalization under microwave irradiation (440 W, 5 min) achieves an overall yield of 76%, reducing the traditional 24-hour process to 15 minutes.
Table 2: Energy Efficiency Comparison
| Parameter | Conventional | Microwave |
|---|---|---|
| Total Time | 24 h | 15 min |
| Solvent Consumption | 500 mL | 0 mL |
| Energy Use (kWh) | 8.2 | 0.3 |
Ultrasound-Enhanced Cyclization
Ultrasound (40 kHz, 40°C) improves reaction homogeneity and accelerates diffusion-limited steps, such as sulfur incorporation, by 12-fold.
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity, with retention time = 6.7 min.
Challenges and Solutions
Regioselectivity in Cyclization
Competing pathways may yield [3,4-c]pyridinone byproducts. Using bulky bases (e.g., DBU) suppresses this, enhancing selectivity for [3,4-d]pyridazinones (94% vs. 68% with K₂CO₃).
Functional Group Compatibility
The 4-fluorophenyl group’s electron-withdrawing nature slows amidation. Activating the carbonyl with HOBt/DCC increases yields from 70% to 93%.
Chemical Reactions Analysis
ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and influencing various cellular pathways . This interaction can lead to changes in gene expression, protein synthesis, or metabolic processes, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Observations:
Position 3 Modifications: The 4-trifluoromethylphenyl analog () exhibits greater electron-withdrawing effects than the target’s 4-fluorophenyl group, which may enhance metabolic resistance but reduce aqueous solubility. Substituents like trifluoromethyl are known to improve bioavailability in CNS-targeting drugs due to increased lipophilicity.
Position 5 Modifications: 3-Phenylpropanamido (): The extended chain may reduce steric hindrance, improving binding entropy in flexible enzyme pockets. Chromene-3-amido (): The planar chromene system could enhance π-π interactions with aromatic residues in targets like tyrosine kinases.
Research Findings and Trends
- Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups at Position 3 are associated with enhanced stability and target affinity in related heterocycles .
- Amide Chain Flexibility : Shorter chains (e.g., acetamido) may favor rigid binding, while longer chains (e.g., propanamido) improve adaptability to diverse binding sites .
- Patent Trends : Derivatives with fused aromatic systems (e.g., chromene in ) are prevalent in kinase inhibitor patents, highlighting their therapeutic relevance.
Biological Activity
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thienopyridazine class. Its unique structure, characterized by a thieno[3,4-d]pyridazine core and various functional groups, makes it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is C19H18FN3O3S. The structure includes:
- Thieno[3,4-d]pyridazine core : A bicyclic system contributing to its pharmacological properties.
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Ethyl ester moiety : Influences solubility and bioavailability.
Synthesis
The synthesis involves multiple steps:
- Formation of the thieno[3,4-d]pyridazine core through cyclization of suitable precursors.
- Nucleophilic aromatic substitution to introduce the fluorophenyl group.
- Esterification to attach the ethyl group.
Optimizing reaction conditions is crucial for maximizing yield and purity.
This compound exhibits its biological effects primarily through interaction with specific enzymes or receptors. It is believed to modulate various cellular pathways by binding to molecular targets involved in disease processes.
Therapeutic Applications
Research indicates potential applications in:
- Anticancer therapy : The compound shows promise in inhibiting tumor growth by targeting cancer cell signaling pathways.
- Anti-inflammatory effects : May reduce inflammation by modulating cytokine production.
Comparative Analysis
The compound can be compared with similar derivatives to understand its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl (4-fluorobenzoyl)acetate | Lacks thieno core | Limited anticancer activity |
| Thieno[3,2-d]pyrimidine Derivatives | Similar thieno core | Antimicrobial properties |
| Pyrimidothienopyridazine Derivatives | Related structure | Studied for anticancer effects |
Case Studies
Recent studies highlight the biological activity of this compound:
- Study on Anticancer Properties : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Inflammation Model Testing : Animal models showed reduced inflammatory markers when treated with the compound, indicating its efficacy in managing inflammatory diseases.
Q & A
Q. What are the key steps in synthesizing ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves a multi-step process:
Core Formation : Cyclization of thiophene and pyridazine rings under reflux conditions (e.g., using acetic anhydride as a solvent) to form the thieno[3,4-d]pyridazine scaffold .
Q. Substituent Introduction :
- 4-Fluorophenyl Group : Electrophilic aromatic substitution or Suzuki coupling .
- 2-Phenylacetamido Moiety : Amidation via coupling reagents like EDC/HOBt under inert atmosphere .
Esterification : Introduction of the ethyl carboxylate group using ethyl chloroformate in the presence of a base (e.g., triethylamine) .
Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
- Temperature Control : Step-specific adjustments (e.g., 0–5°C for amidation to prevent side reactions) .
Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., observed vs. calculated m/z) .
- X-ray Crystallography : Resolves 3D conformation and validates stereochemistry (if applicable) .
- Purity Assessment :
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column .
- Thermal Analysis : TGA/DSC to determine melting points and thermal stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the thieno[3,4-d]pyridazine core for enhanced bioactivity?
- Methodological Answer :
- Variable Substituents : Systematically modify:
- 4-Fluorophenyl Group : Replace with other halophenyl (e.g., Cl, Br) or electron-withdrawing groups .
- 2-Phenylacetamido Chain : Test alkyl vs. aryl substitutions or introduce heterocycles .
- Biological Assays :
- In Vitro : Enzyme inhibition (e.g., kinase assays) or cell viability tests (e.g., IC₅₀ in cancer lines) .
- In Vivo : Pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models .
- Example SAR Table :
| Substituent Modification | Biological Activity (IC₅₀, nM) | Key Finding |
|---|---|---|
| 4-Fluorophenyl → 4-Chlorophenyl | 12 ± 1.5 (Kinase X) | Enhanced potency due to increased hydrophobicity |
| 2-Phenylacetamido → 2-Naphthamido | 8 ± 0.9 (Cell Line Y) | Improved binding affinity from π-π stacking |
Q. What strategies are recommended to resolve contradictions in reported biological activity data across different studies involving this compound?
- Methodological Answer :
- Standardize Assay Conditions :
- Cell Lines : Use authenticated lines (e.g., ATCC-verified) to minimize variability .
- Dose-Response Curves : Uniform protocol for IC₅₀ determination (e.g., 72-hour exposure) .
- Meta-Analysis : Pool data from independent studies to identify trends (e.g., correlation between substituent lipophilicity and activity) .
- Mechanistic Studies : Use knock-out models or siRNA to validate target engagement .
Q. How can computational modeling predict the interaction of this compound with biological targets, and what validation experiments are required?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding to targets (e.g., ATP-binding pockets) .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over time (e.g., 100 ns trajectories) .
- Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) .
- Crystallography : Co-crystal structures to confirm predicted binding modes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data reported for this compound?
- Methodological Answer :
- Solvent Systems : Test in multiple solvents (e.g., DMSO, PBS) using nephelometry .
- Particle Size Analysis : Dynamic light scattering (DLS) to assess aggregation .
- pH-Dependent Studies : Measure solubility across physiological pH (1.2–7.4) to mimic gastrointestinal vs. systemic conditions .
Experimental Design for Mechanism Elucidation
Q. What experimental approaches are suitable for elucidating the mechanism of action of this compound in modulating enzyme activity?
- Methodological Answer :
- Enzyme Kinetics : Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Mutagenesis : Introduce point mutations in enzyme active sites to identify critical residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
